molecular formula C7H8O3 B11923066 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde

4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde

Cat. No.: B11923066
M. Wt: 140.14 g/mol
InChI Key: XPAFOKLETFZAQS-UHFFFAOYSA-N
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Description

4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is a chemical compound with the molecular formula C7H8O3. It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a heptane ring and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an aldehyde in the presence of an acid catalyst can lead to the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The spirocyclic ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products:

    Oxidation: 4-Oxo-5-oxaspiro[2.4]heptane-1-carboxylic acid.

    Reduction: 4-Oxo-5-oxaspiro[2.4]heptane-1-methanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

  • 5-Oxaspiro[2.4]heptane-1-carboxaldehyde
  • 1-Oxaspiro[2.4]heptane

Comparison: 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is unique due to the presence of both an oxo group and an aldehyde group within the spirocyclic structure. This dual functionality provides distinct reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

4-oxo-5-oxaspiro[2.4]heptane-2-carbaldehyde

InChI

InChI=1S/C7H8O3/c8-4-5-3-7(5)1-2-10-6(7)9/h4-5H,1-3H2

InChI Key

XPAFOKLETFZAQS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C12CC2C=O

Origin of Product

United States

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